
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and a dihydroanthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of methylation and cyclization reactions. Common reagents used in these reactions include methyl iodide and strong bases such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce fully hydrogenated anthracene compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene exerts its effects depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.
Tetracene: An extended version of anthracene with four fused benzene rings.
Pentacene: A larger aromatic compound with five fused benzene rings.
Uniqueness
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene is unique due to its extensive methylation and the presence of a methylene group. These structural features can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
65819-05-8 |
|---|---|
Fórmula molecular |
C24H30 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8,9-nonamethyl-10-methylidene-9H-anthracene |
InChI |
InChI=1S/C24H30/c1-11-12(2)16(6)22-20(10)24-18(8)14(4)13(3)17(7)23(24)19(9)21(22)15(11)5/h20H,9H2,1-8,10H3 |
Clave InChI |
FMOVOMAEXGAHQE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=C(C(=C2C(=C)C3=C(C(=C(C(=C13)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



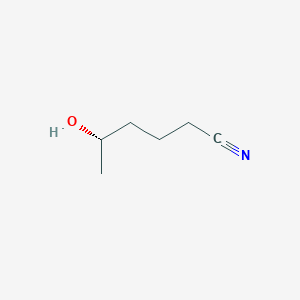
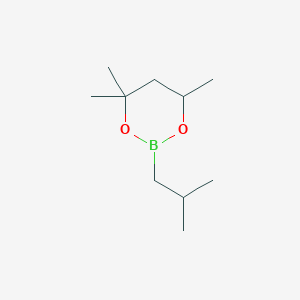
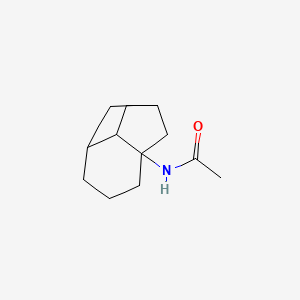

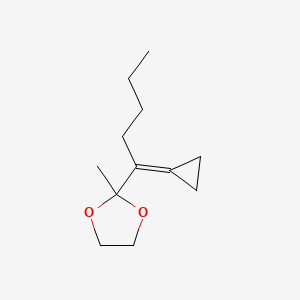
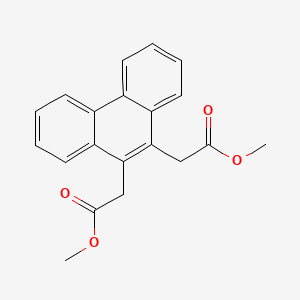

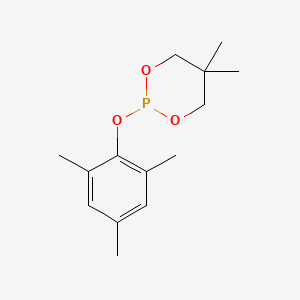

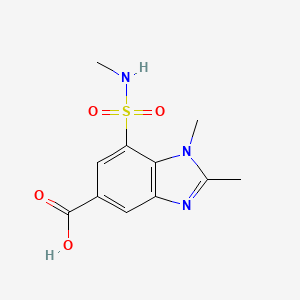

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
